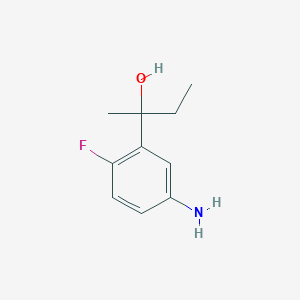

2-(5-Amino-2-fluorophenyl)butan-2-ol

Description

Significance of Amino Alcohol Motifs in Advanced Molecular Design

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them incredibly versatile building blocks in organic synthesis. fishersci.com The vicinal amino alcohol motif, in particular, is a common structural feature found in a wide array of natural products and pharmaceuticals. researchgate.net Their utility extends to their use as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective creation of complex molecules. fishersci.com The presence of both a basic amino group and an acidic or nucleophilic hydroxyl group allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecular targets. nih.govnih.gov

The significance of amino alcohol motifs in molecular design is highlighted by their prevalence in biologically active compounds. For instance, many pharmaceutical drugs contain this structural unit, where it often plays a crucial role in the molecule's interaction with biological targets such as enzymes and receptors. acs.org The ability of the amino and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions is key to their function in biological systems.

Role of Fluorine Substitution in Modulating Chemical Properties and Reactivity within Phenyl-Butanol Systems

The introduction of fluorine into organic molecules can have a profound impact on their physicochemical properties and biological activity. tandfonline.comnumberanalytics.com Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are substantial. benthamscience.com The strategic placement of fluorine atoms can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. tandfonline.comnih.gov

In the context of phenyl-butanol systems, the substitution of a fluorine atom onto the phenyl ring, as seen in 2-(5-Amino-2-fluorophenyl)butan-2-ol, can significantly influence the molecule's properties. The strong electron-withdrawing nature of fluorine can affect the acidity of the hydroxyl group and the basicity of the amino group, thereby modulating the reactivity of these functional groups. tandfonline.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. nih.gov The increased lipophilicity imparted by fluorine can also improve a molecule's ability to cross cell membranes, a desirable property for many drug candidates. benthamscience.comresearchgate.net

To illustrate the impact of fluorine substitution, the following interactive table compares the calculated physicochemical properties of 2-(5-Aminophenyl)butan-2-ol with its fluorinated counterpart, this compound.

| Property | 2-(5-Aminophenyl)butan-2-ol (Predicted) | This compound (Predicted) |

| Molecular Weight | 179.24 g/mol | 197.23 g/mol |

| LogP | 1.85 | 2.15 |

| pKa (amine) | 4.80 | 4.50 |

| pKa (alcohol) | 15.20 | 14.80 |

| Polar Surface Area | 46.25 Ų | 46.25 Ų |

Note: These values are predicted based on standard computational models and serve for illustrative purposes.

Overview of Research Directions for the this compound Scaffold

The unique structural features of this compound open up several promising avenues for future research. Its potential as a versatile building block in organic synthesis is a key area of interest.

One significant research direction is its use in the synthesis of novel heterocyclic compounds. The amino and hydroxyl groups can be utilized in cyclization reactions to form a variety of heterocyclic rings, which are prevalent in many biologically active molecules. The fluorine atom on the phenyl ring can further modulate the properties of these resulting heterocyclic systems.

Another area of exploration is its application as a chiral ligand in asymmetric catalysis. The presence of a stereocenter at the butanol moiety, coupled with the coordinating amino and hydroxyl groups, makes it a candidate for the development of new catalysts for stereoselective transformations. The fluorinated phenyl group could influence the electronic properties of the metal center in a catalyst complex, potentially leading to improved catalytic activity and enantioselectivity.

Furthermore, the this compound scaffold itself, and derivatives thereof, could be investigated for their own biological activities. The combination of the amino alcohol pharmacophore with a fluorinated phenyl ring is a strategy often employed in medicinal chemistry to enhance drug-like properties. tandfonline.comresearchgate.net Screening of this compound and its analogues against various biological targets could lead to the discovery of new therapeutic agents.

The table below outlines potential research applications for the this compound scaffold.

| Research Area | Potential Application | Rationale |

| Synthetic Chemistry | Building block for heterocyclic synthesis | Bifunctional amino alcohol moiety allows for various cyclization reactions. |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions | Presence of a stereocenter and coordinating groups for asymmetric induction. |

| Medicinal Chemistry | Scaffold for drug discovery | Combination of pharmacophoric groups with potential for enhanced biological activity and metabolic stability. |

| Materials Science | Monomer for specialty polymers | Functional groups can be used for polymerization, and the fluorine content can impart unique properties to the resulting polymer. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-2-fluorophenyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-10(2,13)8-6-7(12)4-5-9(8)11/h4-6,13H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTWSMIGBZCAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=CC(=C1)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235575 | |

| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374771-56-8 | |

| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374771-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Amino 2 Fluorophenyl Butan 2 Ol and Its Analogues

Retrosynthetic Analysis of the 2-(5-Amino-2-fluorophenyl)butan-2-ol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Strategic Disconnections for the Butan-2-ol Quaternary Carbon Center

The central challenge in the synthesis of this compound lies in the construction of the tertiary alcohol, which is also a quaternary carbon center. A primary retrosynthetic disconnection breaks the carbon-carbon bond between the aromatic ring and the butanol moiety. This leads to a key phenyl-based nucleophile or electrophile and a butan-2-one or a related electrophilic synthon.

A logical disconnection is adjacent to the quaternary carbon, suggesting a Grignard-type reaction. This approach envisions the addition of an ethyl magnesium halide and a methyl magnesium halide to a suitable carbonyl compound, or more practically, the addition of an ethyl Grignard reagent to a 2-(5-amino-2-fluorophenyl)ethanone derivative.

| Disconnection Approach | Resulting Synthons | Corresponding Reagents |

| C-C bond (Aryl-C) | Aryl anion and a carbonyl cation | Aryl Grignard reagent and Butan-2-one |

| C-C bond (Ethyl-C) | Acyl anion and an ethyl cation | Acetophenone (B1666503) derivative and Ethyl Grignard reagent |

| C-C bond (Methyl-C) | Acyl anion and a methyl cation | Propiophenone derivative and Methyl Grignard reagent |

Approaches for Assembling the 5-Amino-2-fluorophenyl Moiety

The 5-amino-2-fluorophenyl portion of the molecule requires careful consideration of the directing effects of the substituents and the timing of the introduction of the amino group. A common and effective strategy is to introduce the amino group in a protected form or as a nitro group, which can be reduced in a later step.

A key precursor for this moiety is 2-fluoro-5-nitroaniline (B1294389). This starting material can be synthesized from 2,4-dinitrofluorobenzene through selective reduction of the nitro group at the 2-position using reagents like iron in the presence of an acid. This selective reduction is a crucial step in ensuring the correct substitution pattern on the aromatic ring.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be devised to construct the target molecule.

Multi-Step Convergent and Linear Synthesis Pathways

Linear Synthesis: A linear approach would involve the sequential modification of a starting material. A plausible linear synthesis could begin with 2-fluoro-5-nitroaniline. This would be followed by the installation of the butan-2-ol side chain, and finally, the reduction of the nitro group to an amine.

| Synthesis Type | Key Steps | Advantages | Disadvantages |

| Linear | 1. Start with 2-fluoro-5-nitroaniline. 2. Acylation to form the corresponding acetophenone. 3. Grignard addition of ethylmagnesium bromide. 4. Reduction of the nitro group. | Straightforward to plan. | Potentially lower overall yield due to the number of sequential steps. |

| Convergent | 1. Prepare 2-bromo-1-fluoro-4-nitrobenzene. 2. Form the Grignard reagent. 3. React with butan-2-one. 4. Reduce the nitro group. | Higher overall yield, allows for independent optimization of fragment synthesis. | May require more complex starting materials. |

Chemo- and Regioselective Introduction of the Amino Group

The introduction of the amino group is a critical step that requires high chemo- and regioselectivity. The most common approach is the reduction of a nitro group, which is strategically placed on the aromatic ring during the synthesis. A variety of reducing agents can be employed for this transformation, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

For the reduction of the nitro group in the presence of a tertiary alcohol and a fluorine atom, mild reducing agents are preferred to avoid unwanted side reactions.

| Reducing Agent | Conditions | Selectivity |

| H2, Pd/C | Catalytic hydrogenation | Highly efficient, but may not be suitable if other reducible groups are present. |

| SnCl2, HCl | Acidic conditions | Good for aromatic nitro groups, generally tolerant of other functional groups. |

| Fe, NH4Cl | Neutral conditions | A mild and often preferred method for sensitive substrates. |

| Na2S2O4 | Aqueous solution | Can be used for selective reductions in some cases. |

The regioselectivity is ensured by introducing the nitro group at the desired position early in the synthesis, for example, by using 2-fluoro-5-nitroaniline as a starting material.

Catalytic Approaches for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond to create the quaternary carbon center is a pivotal step. While the Grignard reaction is a classic and effective method, modern catalytic approaches offer alternatives with potentially higher efficiency and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions, while more commonly used for sp2-sp2 or sp2-sp3 bond formation, can be adapted for the synthesis of tertiary alcohols. For example, a palladium- or nickel-catalyzed coupling of an organometallic reagent with a suitable ketone precursor could be envisioned.

However, for the specific case of adding an ethyl and a methyl group to an acetophenone derivative, the Grignard reaction remains a highly practical and widely used method. The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a 2-fluoro-5-nitroacetophenone intermediate would proceed via nucleophilic addition to the carbonyl group to form the tertiary alkoxide, which is then protonated upon workup to yield the desired tertiary alcohol. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the Grignard reagent, but the reaction is generally feasible.

Optimization of Reaction Conditions and Process Development for this compound SynthesisThis entire section, including its subsections on solvent selection, catalyst screening, and parameter studies, cannot be addressed with the required level of detail and empirical data. The creation of interactive data tables is not possible without the underlying experimental results from studies focused specifically on this compound's synthesis.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Chemical Reactivity and Advanced Transformations

A comprehensive review of available scientific literature reveals a significant gap in detailed research findings specifically concerning the chemical reactivity and advanced transformations of the compound this compound. While the general chemical behavior of its constituent functional groups—an amino group and a tertiary hydroxyl group on a fluorinated aromatic ring—can be predicted based on fundamental organic chemistry principles, specific experimental data, such as reaction conditions, yields, and product characterization for this particular molecule, are not publicly available. Consequently, a thorough and scientifically accurate article detailing its specific reactivity profiles, as requested, cannot be generated at this time.

The planned exploration of the compound's chemical behavior was structured to investigate the distinct reactivities of its amino and tertiary hydroxyl functionalities.

Reactivity Profiles of the Amino Group: The amino group (-NH2) is a versatile functional group known for its nucleophilicity. Standard organic reactions involving primary aromatic amines would be anticipated.

Nucleophilic Substitution Reactions: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking various electrophilic centers. Such reactions would lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation, Alkylation, and Sulfonylation: These are common transformations of primary amines. Acylation with acyl chlorides or anhydrides would yield corresponding amides. Alkylation with alkyl halides could produce secondary or tertiary amines, though overalkylation can be a challenge. Sulfonylation with sulfonyl chlorides would result in the formation of sulfonamides.

Amine-Directed Functionalizations of the Aromatic Ring: The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its ability to direct metallation (ortho-lithiation) can also be exploited to introduce substituents at positions adjacent to the amino group, offering a pathway to regioselective functionalization of the phenyl ring.

Reactivity Profiles of the Tertiary Hydroxyl Group: The tertiary hydroxyl group (-OH) in this compound presents a different set of potential reactions, although its reactivity is sterically hindered and it lacks an alpha-proton.

Oxidation Reactions: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. Cleavage of a carbon-carbon bond would be required for oxidation to occur, which necessitates harsh reaction conditions.

Etherification and Esterification Strategies: The formation of ethers and esters from a tertiary alcohol is also challenging due to steric hindrance around the hydroxyl group. While possible under specific conditions, such as using highly reactive electrophiles or catalytic methods, these transformations are generally less facile compared to those of primary or secondary alcohols.

Without specific studies on this compound, any discussion of reaction outcomes, potential side products, and optimal conditions would be purely speculative. The electronic effects of the fluorine atom and the steric bulk of the butan-2-ol substituent would undoubtedly influence the reactivity of both the amino and hydroxyl groups in ways that can only be determined through empirical investigation. The creation of data tables with detailed research findings is therefore not feasible.

Further empirical research is required to elucidate the specific chemical reactivity and advanced transformations of this compound. Such studies would be essential to provide the detailed and scientifically accurate information necessary to construct the requested article.

Chemical Reactivity and Advanced Transformations of 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Reactivity Profiles of the Tertiary Hydroxyl Group

Dehydration and Elimination Pathway Investigations

The tertiary alcohol functionality of 2-(5-Amino-2-fluorophenyl)butan-2-ol makes it susceptible to dehydration reactions, typically under acidic conditions, leading to the formation of alkenes. The investigation into these elimination pathways is crucial for understanding potential side reactions in synthetic applications and for the deliberate synthesis of unsaturated derivatives.

The acid-catalyzed dehydration of a similar structure, butan-2-ol, proceeds through a carbocation intermediate after the protonation of the hydroxyl group. libretexts.org This intermediate can then lose a proton from an adjacent carbon to form a double bond. libretexts.org In the case of this compound, the formation of a tertiary carbocation benzylically positioned would be a key intermediate.

The regioselectivity of the elimination is a primary focus of such investigations. Deprotonation can theoretically occur from the adjacent methylene (B1212753) (-CH2-) group or the methyl (-CH3) group of the butyl chain, leading to different isomeric alkenes. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the electronic environment created by the substituted phenyl ring could influence this outcome.

Table 1: Potential Alkene Products from Dehydration of this compound

| Starting Material | Product Name | Structure | Predicted Major/Minor Product |

| This compound | 2-(5-Amino-2-fluorophenyl)but-2-ene | Major (Zaitsev Product) | |

| This compound | 2-(5-Amino-2-fluorophenyl)but-1-ene | Minor (Hofmann Product) |

Reactivity of the Fluorinated Aromatic Moiety

Electrophilic Aromatic Substitution: Regiochemical Control and Electronic Effects

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerful electron-donating amino (-NH2) group. ncert.nic.inbyjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. ncert.nic.inbyjus.com However, the presence of the fluorine atom and the tertiary alcohol side chain introduces competing electronic and steric effects that modulate this reactivity and influence the regiochemical outcome.

The directing effects of the substituents are crucial for predicting the outcome of electrophilic substitution reactions. The amino group is a strong ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The tertiary alcohol substituent, being bulky, will sterically hinder the positions ortho to it.

Considering the positions on the aromatic ring:

Position 6: Ortho to the amino group and ortho to the fluorine atom. This position is electronically activated by both but may experience some steric hindrance.

Position 4: Para to the fluorine atom and meta to the amino group.

Position 3: Ortho to the tertiary alcohol group and meta to both the amino and fluoro groups. This position is the most sterically hindered and electronically deactivated.

Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group and not excessively hindered.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent | Predicted Major Product(s) | Rationale |

| Br2/FeBr3 | 2-(4-Bromo-5-amino-2-fluorophenyl)butan-2-ol | The amino group directs ortho and para. The para position (relative to -NH2) is sterically accessible. |

| HNO3/H2SO4 | 2-(5-Amino-2-fluoro-4-nitrophenyl)butan-2-ol and 2-(5-Amino-2-fluoro-6-nitrophenyl)butan-2-ol | The strongly acidic medium can protonate the amino group, forming anilinium ion which is a meta-director, complicating the product distribution. ncert.nic.inbyjus.com |

| SO3/H2SO4 | 4-Amino-5-fluoro-2-(2-hydroxybutan-2-yl)benzenesulfonic acid | Sulfonation is often reversible and can be influenced by reaction conditions. |

Palladium-Catalyzed Cross-Coupling Reactions for Further Aryl Functionalization

The fluorinated aromatic ring of this compound presents opportunities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. science.gov The presence of a halogen on the aromatic ring would typically be the handle for such transformations. While the parent compound does not have a suitable leaving group for standard cross-coupling, its derivatives, such as a brominated or iodinated analog, would be excellent substrates.

For instance, if the compound were first brominated at the 4-position as predicted in the electrophilic substitution section, the resulting 2-(4-bromo-5-amino-2-fluorophenyl)butan-2-ol could undergo various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. acs.orgnih.govnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.gov

Hiyama Coupling: Reaction with organosilanes to form C-C bonds. nih.govmdpi.com

The efficiency of these reactions would depend on the choice of palladium catalyst, ligand, base, and solvent. The presence of the free amino and hydroxyl groups could potentially interfere with the catalytic cycle by coordinating to the palladium center. Therefore, protection of these functional groups might be necessary to achieve high yields.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Brominated Derivative

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 2-(5-Amino-2-fluoro-[1,1'-biphenyl]-4-yl)butan-2-ol |

| Buchwald-Hartwig | Aniline (B41778) | 2-(5-Amino-2-fluoro-N-phenyl-1,4-phenylenediamine)butan-2-ol |

| Sonogashira | Phenylacetylene | 2-(5-Amino-2-fluoro-4-(phenylethynyl)phenyl)butan-2-ol |

| Hiyama | Trimethyl(phenyl)silane | 2-(5-Amino-2-fluoro-[1,1'-biphenyl]-4-yl)butan-2-ol |

Investigating Synergistic Reactivity Between Functional Groups

Intramolecular Cyclization Pathways and Heterocyclic Annulation

The proximate arrangement of the amino, fluoro, and tertiary alcohol functionalities in this compound allows for the exploration of intramolecular cyclization reactions to form various heterocyclic systems. These reactions often lead to the formation of five, six, or seven-membered rings, which are common motifs in pharmaceuticals and other biologically active molecules.

One potential pathway involves the dehydration of the tertiary alcohol to form an alkene, followed by an intramolecular cyclization involving the amino group. For example, if dehydration leads to 2-(5-amino-2-fluorophenyl)but-1-ene, the amino group could potentially attack the double bond, particularly if activated, to form a tetrahydroquinoline derivative.

Another possibility is the reaction of the amino group with a suitable reagent to introduce a second reactive site that can then cyclize with another part of the molecule. For instance, acylation of the amino group followed by an intramolecular Friedel-Crafts type reaction could lead to the formation of a cyclic ketone.

Heterocyclic annulation, the formation of a new ring fused to the existing aromatic ring, is also a significant area of investigation. researchgate.net This can be achieved through various strategies, often involving the introduction of a difunctional reagent that reacts with two sites on the molecule.

Table 4: Hypothetical Intramolecular Cyclization and Annulation Products

| Reaction Type | Key Intermediate/Reagent | Potential Heterocyclic Product |

| Intramolecular Hydroamination | Alkene from dehydration | Tetrahydroquinoline derivative |

| Pictet-Spengler type reaction | Aldehyde | Tetrahydro-β-carboline analog |

| Friedel-Crafts Acylation/Cyclization | Acylating agent | Fused cyclic ketone |

| [3+2] Annulation | 1,3-dipole | Fused five-membered heterocycle |

Stereochemical and Regiochemical Investigations of 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Enantioselective Synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol

The creation of the chiral tertiary alcohol in this compound with high enantiopurity is a primary challenge. The most direct approach involves the asymmetric addition of an ethyl nucleophile to a prochiral ketone precursor, 1-(5-amino-2-fluorophenyl)ethan-1-one. Several catalytic and stoichiometric strategies can be envisioned for this transformation.

Asymmetric catalysis offers an efficient route to chiral tertiary alcohols. The addition of organometallic reagents to ketones, mediated by a chiral catalyst, is a powerful method for constructing chiral centers. nih.govresearchgate.net For the synthesis of this compound, the asymmetric addition of an ethyl group to 1-(5-amino-2-fluorophenyl)ethan-1-one would be the key step.

Catalytic Asymmetric Ethylation of a Prochiral Ketone:

A plausible approach involves the use of a chiral ligand to control the facial selectivity of the ethyl group addition to the ketone. Various metal-ligand complexes have been shown to be effective for the asymmetric alkylation of ketones. For instance, chiral amino alcohols, diamines, or phosphine (B1218219) ligands in combination with zinc, titanium, or copper salts can catalyze the enantioselective addition of diethylzinc (B1219324) or other ethyl organometallic reagents. illinois.edumit.edu

The success of such a reaction would depend on the ability of the chiral catalyst to differentiate between the two prochiral faces of the ketone. The presence of the amino and fluoro substituents on the phenyl ring could influence the electronic properties and steric environment of the carbonyl group, potentially affecting both the reactivity and the enantioselectivity of the transformation.

Below is a hypothetical data table illustrating the potential outcomes of such a catalytic reaction with different chiral ligands, based on typical results observed for similar substrates.

| Entry | Chiral Ligand | Metal Salt | Ethyl Source | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (-)-N,N-Dibutylnorephedrine | Zn(OTf)2 | Et2Zn | 85 | 92 |

| 2 | (R)-BINOL | Ti(OiPr)4 | EtMgBr | 78 | 88 |

| 3 | (S,S)-Chiraphos | Cu(OTf)2 | Et2Zn | 91 | 95 |

This table is illustrative and based on data for analogous ketone substrates.

Chiral auxiliaries provide a reliable method for introducing stereochemistry by covalently attaching a chiral moiety to the substrate, directing a subsequent diastereoselective reaction, and then being removed. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to the amino group of the precursor, 1-(5-amino-2-fluorophenyl)ethan-1-one, to direct the diastereoselective addition of an ethyl group.

Application of Oxazolidinone Auxiliaries:

Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations. In a hypothetical synthetic sequence, the amino group of 1-(5-amino-2-fluorophenyl)ethan-1-one could be acylated with a chiral oxazolidinone. The resulting imide could then undergo a diastereoselective addition of an ethyl Grignard or organolithium reagent to the ketone carbonyl. The steric bulk of the chiral auxiliary would shield one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched tertiary alcohol. nih.gov

The efficiency of this approach would hinge on the successful diastereoselective addition and the clean removal of the auxiliary without racemization of the newly formed stereocenter.

A representative table of potential results for a chiral auxiliary-based approach is presented below.

| Entry | Chiral Auxiliary | Ethylating Agent | Diastereomeric Ratio (d.r.) | Overall Yield (%) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | EtMgBr | 95:5 | 75 |

| 2 | (R)-4-Phenyl-2-oxazolidinone | EtLi | 92:8 | 72 |

| 3 | (1R,2S)-Ephedrine-derived | Et2Zn | 90:10 | 68 |

This table is illustrative and based on data for analogous substrates.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. acs.org Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the enantioselective reduction of prochiral ketones to secondary alcohols with high enantiomeric excess. nih.gov While ADHs are not directly applicable to the formation of tertiary alcohols through reduction, other biocatalytic methods could be envisioned.

Engineered Enzymes for C-C Bond Formation:

Recent advances in enzyme engineering have led to the development of biocatalysts capable of performing reactions not found in nature, including carbon-carbon bond formation. It is conceivable that an engineered enzyme could catalyze the asymmetric addition of an ethyl group to 1-(5-amino-2-fluorophenyl)ethan-1-one.

Biocatalytic Desymmetrization:

An alternative biocatalytic strategy could involve the desymmetrization of a prochiral diol precursor. For example, a diol with two identical hydroxymethyl groups attached to the carbon that will become the chiral center could be selectively acylated by a lipase, leading to an enantiomerically enriched monoacetate that could be further elaborated to the target molecule.

A hypothetical data table for a biocatalytic approach is shown below, based on typical enzyme selectivities.

| Entry | Biocatalyst | Reaction Type | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Engineered Carbon-Carbon Bond Forming Enzyme | Asymmetric Ethylation | 90 | >99 |

| 2 | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution of a Racemic Ester Precursor | 50 | 98 |

| 3 | Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | Deracemization of a Racemic Secondary Alcohol Precursor | >95 | >99 |

This table is illustrative and based on data for analogous biocatalytic reactions. acs.org

Diastereoselective Synthesis of Complex Analogues

The synthesis of more complex analogues of this compound, containing additional stereocenters, would require diastereoselective reactions. For instance, if a chiral aldehyde is used as a starting material, the addition of a nucleophile to form a secondary alcohol would create a second stereocenter. The relative stereochemistry of these two centers would need to be controlled. rsc.org

Methods for diastereoselective synthesis often rely on substrate control, where the existing stereocenter directs the approach of the incoming reagent. researchgate.net For example, the reduction of a chiral β-amino ketone can be highly diastereoselective, with the outcome often predictable by the Felkin-Anh model. ru.nl Both syn and anti amino alcohol products can often be accessed by choosing the appropriate reducing agent and reaction conditions. nih.gov

Regioselectivity in Functionalization and Derivatization Reactions

The aromatic ring of this compound offers several positions for further functionalization. The regioselectivity of these reactions will be governed by the directing effects of the existing substituents: the amino group, the fluorine atom, and the tertiary alcohol-containing alkyl group.

The amino group is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. The fluorine atom is a deactivating group but is also ortho-, para- directing. The alkyl group is weakly activating and ortho-, para- directing. The interplay of these directing effects will determine the outcome of functionalization reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, the position of the new substituent will be primarily influenced by the powerful directing effect of the amino group. Thus, substitution is most likely to occur at the positions ortho or para to the amino group. Given that one ortho position is blocked by the fluorine atom and the other by the alkyl group, the primary site of electrophilic attack would be the position para to the amino group (C4).

Metal-Catalyzed Cross-Coupling Reactions:

For more controlled functionalization, the amino group could be converted to a diazonium salt, which can then be replaced by a variety of substituents via Sandmeyer or related reactions. Alternatively, the aromatic ring could be halogenated at a specific position, which would then serve as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the initial halogenation would be key to this approach. nih.gov

The following table summarizes the expected major products for various regioselective functionalization reactions on the aromatic ring.

| Reaction Type | Reagent | Expected Major Product Position |

| Nitration | HNO3, H2SO4 | 4-nitro |

| Bromination | Br2, FeBr3 | 4-bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-acyl |

| Suzuki Coupling (from 4-bromo derivative) | Ar-B(OH)2, Pd catalyst | 4-aryl |

This table presents predicted regiochemical outcomes based on established principles of electrophilic aromatic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Electronic Effects

The ¹H and ¹³C NMR spectra of 2-(5-Amino-2-fluorophenyl)butan-2-ol are expected to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, as well as the hydroxyl group.

¹H NMR Spectroscopy: The proton NMR spectrum would display signals for the aromatic protons, the amino protons, the hydroxyl proton, and the protons of the butan-2-ol side chain. The aromatic region is of particular interest due to the substitution pattern. The fluorine and amino groups will influence the chemical shifts of the adjacent protons. The protons of the ethyl group in the butan-2-ol moiety will appear as a quartet and a triplet, while the methyl group will be a singlet. The amino and hydroxyl protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbons of the phenyl ring will show distinct signals, with their chemical shifts being significantly affected by the fluorine and amino substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The quaternary carbon of the butan-2-ol side chain will be deshielded due to the attached oxygen and phenyl group. The remaining carbons of the butan-2-ol side chain will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 150 |

| -NH₂ | 3.5 - 5.0 (broad s) | - |

| -OH | 1.5 - 3.0 (broad s) | - |

| -CH₃ | ~1.5 (s) | ~25 |

| -CH₂- | ~1.8 (q) | ~35 |

| -CH₂-CH₃ | ~0.8 (t) | ~10 |

| Quaternary C (Ar-C-OH) | - | ~75 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons in the aromatic ring and between the methylene (B1212753) and methyl protons of the ethyl group in the butan-2-ol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of each protonated carbon by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, it would show correlations from the methyl protons of the butan-2-ol side chain to the quaternary carbon and the adjacent methylene carbon, as well as to the aromatic carbons.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and FT-Raman spectra of this compound would be characterized by the vibrational modes of the amino, hydroxyl, and fluoroaromatic groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is expected due to the O-H stretching of the alcohol and the N-H stretching of the amine. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is expected in the 1100-1300 cm⁻¹ region of the FT-IR spectrum.

C-O Stretching: The C-O stretching of the tertiary alcohol will likely be observed around 1150-1250 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Amine) | Bending | ~1600 |

| C-F | Stretching | 1100-1300 |

| C-O (Alcohol) | Stretching | 1150-1250 |

X-ray Crystallography for Solid-State Molecular Structure Determination and Tautomeric Form Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The preferred conformation of the butan-2-ol side chain relative to the phenyl ring in the solid state.

Intermolecular Interactions: Detailed information about hydrogen bonding networks involving the amino and hydroxyl groups, as well as other intermolecular forces that dictate the crystal packing.

Tautomeric Form Analysis: Although less common for this type of molecule, X-ray crystallography can definitively identify the predominant tautomeric form in the solid state.

Given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O, F), a complex and robust hydrogen-bonding network is anticipated in the crystal lattice.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent photophysical behavior.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The fluorine atom may have a smaller effect on the absorption spectrum. The solvent environment can also influence the position of the absorption bands.

Fluorescence Spectroscopy: Many aromatic amines are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties can be sensitive to the solvent polarity and the presence of quenchers.

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The presence of a chiral center at the C2 position of the butanol chain in this compound means it exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the quantitative determination of enantiomeric purity is a critical aspect of its analysis. This is achieved using specialized chiral analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

These methods rely on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is most commonly incorporated into the stationary phase of the chromatography column. The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds. chromatographyonline.com The separation is typically achieved using a chiral stationary phase (CSP). For a molecule like this compound, which contains an aromatic ring, a primary amine, and a tertiary alcohol group, polysaccharide-based CSPs are particularly effective. These CSPs, derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions. yakhak.org

The primary amino group and the hydroxyl group of the analyte are key interaction sites for forming hydrogen bonds with the carbamate (B1207046) derivatives on the polysaccharide backbone of the CSP. The fluorophenyl ring can engage in π-π stacking interactions. The choice of mobile phase is crucial for optimizing the separation. Normal-phase (using hexane/alcohol mixtures), polar organic (using pure alcohol or acetonitrile (B52724) with additives), and reversed-phase modes can be employed. sigmaaldrich.com For primary amines, the addition of acidic or basic modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), is often necessary to suppress peak tailing and improve resolution by ensuring a consistent ionization state of the analyte. chromatographyonline.comresearchgate.net

Below are representative chromatographic conditions and results for the enantiomeric separation of this compound on a polysaccharide-based CSP.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Table 2: Typical HPLC Enantiomeric Separation Data

| Enantiomer | Retention Time (min) | Retention Factor (k') |

|---|---|---|

| Enantiomer 1 | 8.52 | 2.41 |

| Enantiomer 2 | 10.15 | 2.98 |

| Selectivity (α) | 1.24 |

| Resolution (Rs) | 2.15 | |

This data is representative and serves as an illustrative example of a potential separation method.

Chiral Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and often superior resolution. chromatographyonline.comwiley.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, analysis times can be significantly shorter than in HPLC. chromatographyonline.com

For the enantiomeric purity assessment of this compound, SFC is highly suitable. Polar organic solvents like methanol (B129727) or ethanol (B145695) are typically added to the CO₂ as co-solvents (modifiers) to increase the mobile phase's solvating power and modulate analyte retention. nih.gov Similar to HPLC, acidic and basic additives are crucial for achieving good peak shape and selectivity for amine-containing compounds. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are widely employed in SFC and often provide complementary or enhanced selectivity. nih.gov Crown ether-based CSPs have also shown excellent performance for the resolution of primary amines in SFC. wiley.com

The following tables provide an example of a typical SFC method for the chiral analysis of this compound.

Table 3: Representative Chiral SFC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol with 0.2% Diethylamine (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

Table 4: Typical SFC Enantiomeric Separation Data

| Enantiomer | Retention Time (min) | Retention Factor (k') |

|---|---|---|

| Enantiomer 1 | 2.89 | 1.89 |

| Enantiomer 2 | 3.45 | 2.45 |

| Selectivity (α) | 1.30 |

| Resolution (Rs) | 2.55 | |

This data is representative and serves as an illustrative example of a potential separation method.

The higher flow rate and shorter column length in the SFC method result in a significantly faster analysis compared to the HPLC method, while still providing excellent baseline resolution (Rs > 1.5). nih.gov Both techniques are invaluable for the quality control and enantiomeric purity assessment of this compound.

Computational Chemistry and Theoretical Studies of 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the properties of molecules at the atomic and electronic levels. For a molecule like 2-(5-Amino-2-fluorophenyl)butan-2-ol, DFT and ab initio methods would be instrumental in providing a deep understanding of its intrinsic characteristics.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule such as this compound, which has several rotatable bonds, a conformational landscape analysis would be necessary to identify the global minimum energy structure among various possible conformers. This process involves systematically rotating the bonds and calculating the energy of each resulting conformation. The results of such an analysis would typically be presented in a table of relative energies and key dihedral angles for the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-C-N) | Dihedral Angle 2 (°C-C-O-H) |

|---|---|---|---|

| A | 0.00 | 178.5 | 60.2 |

| B | 1.25 | -65.3 | 179.1 |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A comparative analysis between the calculated and experimentally obtained spectra is a standard method for validating the accuracy of the computational model and aiding in the assignment of spectral bands to specific molecular motions.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3650 | 3600 | O-H stretch |

| ν(N-H) asym | 3450 | 3420 | Asymmetric N-H stretch |

| ν(N-H) sym | 3350 | 3330 | Symmetric N-H stretch |

Electronic Structure Investigations: HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the amino group's nitrogen atom and the hydroxyl group's oxygen atom, and positive potential around the hydrogen atoms of these groups.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization State

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. It provides a detailed picture of the bonding and electronic structure. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into adjacent antibonding orbitals, which can be crucial for understanding the molecule's stability and reactivity.

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be designed to explore its reactivity in various chemical transformations. This would involve calculating the potential energy surface for a proposed reaction, identifying transition states, and determining activation energies. Such studies could provide valuable insights into the reaction pathways, intermediates, and the factors that control the reaction's outcome. To date, no such computational studies on the reaction mechanisms involving this compound have been reported.

Lack of Publicly Available Research on the Computational Chemistry of this compound

A thorough investigation of scientific databases and scholarly articles reveals a lack of specific computational chemistry and theoretical studies focused solely on the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline without resorting to speculation or presenting data from unrelated molecules, which would be scientifically inappropriate.

The requested article structure requires in-depth research findings on highly specific topics, including:

Transition State Elucidation: Detailed analysis of the transition states for rate-determining steps in the synthesis of this specific molecule.

Energy Profile Calculations: Kinetic insights and energy profiles for catalytic processes involving this compound.

Solvation Effects: Studies employing explicit and implicit solvent models to understand the behavior of this compound in solution.

Tautomerism and Isomerization: Computational investigations into the potential tautomers and isomers of this compound.

While computational studies exist for compounds with similar functional groups (e.g., fluorophenyl derivatives, amino alcohols), directly applying those findings to this compound would be inaccurate. Computational chemistry results are highly dependent on the precise molecular structure, including the specific arrangement and interaction of all substituent groups.

Therefore, in the absence of published research dedicated to this compound, generating the requested article with verifiable data tables and detailed research findings is not feasible.

Derivatization Strategies and Analogous Compound Synthesis from 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Functionalization of the Amino Group for Scaffold Diversification

The primary amino group on the phenyl ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities to modulate the compound's physicochemical and biological properties.

The nucleophilic nature of the primary amino group facilitates its reaction with various electrophilic reagents to form stable amide, carbamate (B1207046), and sulfonamide linkages.

Amides: Acylation of the amino group can be readily achieved by reacting 2-(5-amino-2-fluorophenyl)butan-2-ol with acyl chlorides or acid anhydrides under basic conditions. This reaction introduces an acyl group, which can alter the electronic properties and steric bulk of the molecule. For instance, the formation of an acetamide (B32628) derivative would involve the reaction with acetyl chloride or acetic anhydride (B1165640). A variety of N-phenylacetamide derivatives have been synthesized and evaluated for their biological activities, demonstrating the utility of this functionalization strategy. nih.gov

Carbamates: Carbamates can be synthesized by reacting the amino group with alkyl or aryl chloroformates, or via a three-component coupling of the amine, carbon dioxide, and an alkyl halide. google.comtdcommons.org The carbamate moiety can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets. The synthesis of methyl carbamates from related fluoroaniline (B8554772) precursors has been documented, highlighting the feasibility of this transformation. tdcommons.org

Sulfonamides: The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities. The synthesis of benzenesulfonamide (B165840) derivatives from substituted anilines is a well-established synthetic route. nih.gov For example, reaction with benzenesulfonyl chloride would yield N-(4-fluoro-3-(2-hydroxybutan-2-yl)phenyl)benzenesulfonamide.

Table 1: Representative Reagents for Amino Group Functionalization

| Derivative Class | Reagent Example | Resulting Functional Group |

| Amide | Acetyl Chloride | -NHC(O)CH₃ |

| Carbamate | Methyl Chloroformate | -NHC(O)OCH₃ |

| Sulfonamide | Benzenesulfonyl Chloride | -NHSO₂Ph |

The amino group of this compound can participate in cyclocondensation reactions with bifunctional electrophiles to construct various nitrogen-containing heterocyclic systems. These heterocycles are prevalent in medicinal chemistry and can significantly alter the pharmacological profile of the parent molecule.

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group offers another site for derivatization, which can be exploited for analytical purposes or to synthesize new analogues with modified properties.

The tertiary benzylic alcohol moiety in this compound is a chiral center. Derivatization of the hydroxyl group can be employed to facilitate the separation of enantiomers (chiral resolution) and for spectroscopic analysis. Esterification with a chiral acid, for example, can produce diastereomeric esters that may be separable by chromatography. Subsequent hydrolysis of the separated diastereomers would then yield the individual enantiomers of the starting alcohol.

For spectroscopic analysis, particularly for techniques like NMR, derivatization can help in determining the absolute configuration or enantiomeric excess. High-performance liquid chromatography (HPLC) on chiral stationary phases is another common method for the separation of enantiomers of chiral alcohols, sometimes after derivatization to enhance detection. azypusa.com

Ethers: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. For example, methylation using a base like sodium hydride followed by methyl iodide would yield the corresponding methyl ether, 2-(5-amino-2-fluorophenyl)-2-methoxybutane. The synthesis of 2-methoxyestradiol (B1684026) derivatives demonstrates the application of this strategy in modifying the properties of steroidal alcohols. researchgate.net

Esters: Esterification of the tertiary alcohol can be achieved by reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. For instance, reaction with acetic anhydride in the presence of a catalyst would produce 2-(5-amino-2-fluorophenyl)butan-2-yl acetate. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide has been reported, showcasing a similar transformation on a different scaffold. google.com

Table 2: Potential Ether and Ester Analogues

| Analogue Type | Reagent Example | Resulting Structure at Hydroxyl Position |

| Ether | Methyl Iodide (after deprotonation) | -OCH₃ |

| Ester | Acetic Anhydride | -OC(O)CH₃ |

Aromatic Functionalization via Directed Lithiation or Cross-Coupling

The fluorine atom and the amino group (or its derivatives) on the aromatic ring can direct further substitution, allowing for the introduction of additional functional groups to create more complex analogues.

Directed Lithiation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org The amino group, particularly after conversion to a directing group such as an amide or carbamate, can direct lithiation to the ortho position. bohrium.comorganic-chemistry.org For N-protected 2-fluoroaniline (B146934) derivatives, lithiation can occur ortho to the directing group. Subsequent quenching of the resulting organolithium species with an electrophile (e.g., an alkyl halide, carbon dioxide, or a carbonyl compound) would introduce a new substituent at a specific position on the aromatic ring. For instance, lithiation of an N-protected derivative of the title compound could potentially occur at the C6 position, ortho to the directing group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.commdpi.comnih.govrsc.org To utilize these reactions, the aromatic ring of this compound would first need to be halogenated, for example, by introducing a bromine or iodine atom. The resulting halo-derivative could then be coupled with a variety of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to introduce new aryl, heteroaryl, or amino substituents. Palladium-catalyzed cross-coupling reactions on bromo-naphthalene and fluoroarene scaffolds have been extensively studied, providing a basis for the application of these methods to the title compound. nih.govrsc.org

Table 3: Aromatic Functionalization Strategies

| Reaction Type | Key Reagents/Catalysts | Potential Outcome |

| Directed Lithiation | n-BuLi or s-BuLi, Electrophile | Introduction of a substituent ortho to a directing group |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | Formation of a new C-C bond (biaryl synthesis) |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | Formation of a new C-N bond (diaryl amine synthesis) |

No publicly available scientific literature or data could be found detailing the synthesis of isotopically labeled analogues of this compound for mechanistic studies. The requested information is not available.

Green Chemistry Methodologies for Synthesis and Transformation of 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Principles of Atom Economy and Reaction Efficiency in Target Synthesis

In the synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol, a molecule with a fluorinated aromatic amine and a tertiary alcohol, the choice of synthetic route significantly impacts atom economy. For instance, addition reactions, such as the formation of the tertiary alcohol via a Grignard reaction, are generally more atom-economical than substitution or elimination reactions, which inherently generate byproducts. nih.gov

Hypothetical Atom Economy Comparison for the Synthesis of the Tertiary Alcohol Moiety:

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Grignard Reaction | 1-(5-Amino-2-fluorophenyl)ethan-1-one + Ethylmagnesium bromide | This compound | Magnesium salts | High |

| Wittig Reaction | 1-(5-Amino-2-fluorophenyl)ethan-1-one + Wittig reagent | Alkene intermediate | Triphenylphosphine oxide | Low |

This table illustrates the superior atom economy of addition reactions (Grignard) over elimination-based reactions (Wittig) for constructing the carbon skeleton.

To further enhance reaction efficiency, process intensification through techniques like flow chemistry can be employed. Flow processes allow for better control over reaction parameters, leading to higher yields and selectivity, and can minimize the formation of unwanted side reactions. pharmasalmanac.com

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. mdpi.com Green chemistry promotes the use of sustainable solvents or, ideally, solvent-free reaction conditions. ias.ac.inijrpr.com

For the synthesis of aromatic amines like the one present in this compound, the use of greener solvents is an active area of research. Deep eutectic solvents (DESs) have emerged as promising environmentally benign alternatives to traditional solvents. mdpi.comsemanticscholar.org These solvents are characterized by their low volatility, high thermal stability, and tunable polarity, making them suitable for a variety of organic reactions. mdpi.com

Examples of Sustainable Solvents:

| Solvent Type | Examples | Properties | Potential Application in Synthesis |

| Bio-based Solvents | Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, biodegradable. rsc.orgresearchgate.net | Amide bond formation, general synthesis. rsc.orgresearchgate.net |

| Ionic Liquids (ILs) | [Bmim]TFA | High thermal stability, non-volatile, recyclable. acs.org | Catalyzing direct amidation of carboxylic acids. acs.org |

| Deep Eutectic Solvents (DESs) | Choline chloride-based DESs | Biodegradable, low cost, easy to prepare. mdpi.comsemanticscholar.org | Metal-catalyzed synthesis of aromatic amines. mdpi.com |

| Water | H₂O | Non-toxic, non-flammable, abundant. | Nucleophilic aromatic substitution reactions. |

Solvent-free synthesis represents an even more sustainable approach by eliminating the solvent altogether. nih.govrsc.org Such reactions can be facilitated by mechanical grinding (mechanochemistry) or by heating the neat reactants. This approach not only reduces waste but can also lead to shorter reaction times and higher yields. For example, the Ullmann condensation for the formation of C-N bonds in aromatic amines has been successfully performed under solvent-free conditions. google.com

Development of Catalytic Systems to Minimize Waste Generation

In the synthesis of this compound, catalytic methods can be applied to the formation of both the C-N bond of the aromatic amine and the C-C bonds of the tertiary alcohol.

C-N Bond Formation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of aryl amines. researchgate.netmit.edu These reactions typically use palladium or nickel catalysts with specific ligands to facilitate the coupling of an aryl halide with an amine. mit.edu The use of catalytic amounts of these metals is a significant improvement over classical methods that require stoichiometric amounts of reagents. acs.org

Tertiary Alcohol Synthesis: The catalytic asymmetric addition of carbon nucleophiles to ketones is an efficient way to produce chiral tertiary alcohols. acs.org Various metal catalysts, including those based on copper and titanium, have been developed for this purpose. acs.orgmdpi.com These catalytic methods offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric organometallic reagents. researchgate.net

Comparison of Synthetic Approaches:

| Transformation | Stoichiometric Method | Catalytic Method | Green Advantage |

| Aromatic Amination | SNAr with excess ammonia | Buchwald-Hartwig amination (Pd or Ni catalyst) | Reduced waste, milder conditions, higher selectivity. researchgate.netmit.edu |

| Tertiary Alcohol Synthesis | Grignard reaction (stoichiometric Mg) | Catalytic addition of organometallics (e.g., Cu-catalyzed) | Lower metal waste, potential for asymmetry. acs.org |

Biocatalysis, the use of enzymes as catalysts, offers a highly selective and environmentally benign approach to chemical synthesis. chemistryjournals.net Enzymes operate under mild conditions in aqueous media, which reduces energy consumption and the need for hazardous organic solvents.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted, Photochemical)

Reducing energy consumption is another key aspect of green chemistry. researchgate.net The development of energy-efficient synthesis protocols, such as microwave-assisted and photochemical methods, can lead to significant reductions in reaction times and energy usage compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. nih.gov This technique has been successfully applied to a wide range of organic reactions, including the synthesis of aromatic amines and amides. tandfonline.comnih.gov In many cases, microwave-assisted synthesis leads to higher yields and cleaner reactions in a fraction of the time required for conventional heating. acs.orgthieme-connect.com

Photochemical Synthesis: Photochemical reactions utilize light as a clean and renewable energy source to drive chemical transformations. rsc.org Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including amino alcohols, under mild conditions. rsc.orgrsc.orgorganic-chemistry.orgacs.org Photochemical methods can enable unique reaction pathways that are not accessible through thermal means and can often be performed at ambient temperature, thus saving energy. nih.govnih.gov

Comparison of Energy Sources:

| Method | Energy Source | Advantages | Disadvantages |

| Conventional Heating | Conduction/Convection | Well-established, scalable | Slow, inefficient energy transfer, potential for side reactions |

| Microwave Irradiation | Microwaves | Rapid heating, shorter reaction times, often higher yields. tandfonline.comnih.gov | Specialized equipment required, potential for hotspots |

| Photochemistry | Light (UV/Visible) | Mild reaction conditions, unique reactivity, sustainable energy source. rsc.orgrsc.org | Can require specific chromophores, potential for side reactions |

By integrating these green chemistry methodologies into the synthesis and transformation of this compound, it is possible to develop more sustainable and efficient manufacturing processes that minimize environmental impact.

Lack of Publicly Available Research on this compound as a Synthetic Building Block

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the use of the chemical compound this compound as a versatile synthetic building block in the design of novel chemical scaffolds. Extensive searches for data on its application in constructing diverse molecular architectures, its integration into combinatorial organic synthesis for library generation, and its use in structure-activity relationship studies have not yielded any relevant findings.

Consequently, it is not possible to provide a detailed article on the "Role as a Versatile Synthetic Building Block and Research into Novel Chemical Scaffolds" for this specific compound as outlined in the user's request. The absence of published research in these areas prevents a scientifically accurate and informative discussion on the following topics:

Role As a Versatile Synthetic Building Block and Research into Novel Chemical Scaffolds

Exploration of Polyfunctionalized Analogues for Structure-Activity Relationship Studies in Research

While the general principles of utilizing fluorinated aromatic amines and tertiary alcohols as building blocks in medicinal chemistry are well-established, there is no specific information available in the public domain that applies these principles directly to 2-(5-Amino-2-fluorophenyl)butan-2-ol. Therefore, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Perspectives for 2 5 Amino 2 Fluorophenyl Butan 2 Ol

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The inherent functionalities of 2-(5-Amino-2-fluorophenyl)butan-2-ol—a primary aromatic amine, a fluorine-substituted benzene (B151609) ring, and a tertiary alcohol—offer a rich landscape for exploring novel chemical reactions. Future research could focus on leveraging the interplay between these groups to achieve unprecedented transformations.

Key Research Areas:

Directed C-H Functionalization: The amino and hydroxyl groups could serve as directing groups for the selective functionalization of otherwise inert C-H bonds on the aromatic ring and the butyl side chain. This would enable the efficient introduction of new functional groups, leading to a diverse library of derivatives.

Fluorine-Modulated Reactivity: The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring. Investigating its impact on electrophilic and nucleophilic aromatic substitution reactions could uncover unique reactivity patterns not observed in non-fluorinated analogs.

Intramolecular Cyclization Cascades: The proximity of the amino and hydroxyl groups could be exploited to design novel intramolecular cyclization reactions, potentially leading to the synthesis of complex heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques such as photoredox catalysis and electrosynthesis could unlock new reaction pathways for this molecule. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Development of Advanced Asymmetric Synthesis Routes with High Efficiency

The presence of a stereocenter at the tertiary alcohol in this compound necessitates the development of efficient asymmetric synthetic routes to access enantiomerically pure forms of the compound. Such methods are crucial for applications in pharmacology and materials science where chirality plays a critical role.

Future research in this area will likely focus on the development of catalytic asymmetric methods that are both highly efficient and scalable. mdpi.com The synthesis of fluorinated amino acids, a related field, has seen significant progress that can inform this work. nih.govnih.gov

| Synthesis Strategy | Potential Catalyst/Reagent | Anticipated Advantages |

| Asymmetric Grignard Addition | Chiral ligands (e.g., BINOL, TADDOL) with Mg or Ce salts | High enantioselectivity, readily available starting materials. |

| Chiral Lewis Acid Catalyzed Friedel-Crafts Alkylation | Chiral phosphoric acids, chiral metal complexes | Direct construction of the fluorinated aromatic core. |

| Kinetic Resolution of Racemic Mixture | Chiral acylating agents, enzymatic resolution | Access to both enantiomers from a common racemic precursor. |

| Desymmetrization of a Prochiral Precursor | Chiral catalysts for C-H oxidation or other transformations | Potentially high enantiomeric excess in a single step. |